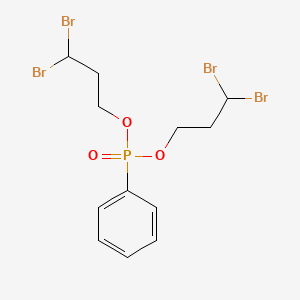

Bis(3,3-dibromopropyl) phenylphosphonate

Description

Bis(3,3-dibromopropyl) phenylphosphonate is an organophosphorus compound featuring a central phosphorus atom bonded to a phenyl group and two 3,3-dibromopropyl chains via phosphonate ester linkages. The compound is primarily utilized as a flame retardant in polymers, including unsaturated polyester resins and polyurethane foams, where bromine atoms act as radical scavengers to inhibit combustion .

This distinction may influence steric and electronic properties, though the available data focus on the 2,3-dibromopropyl variant.

Properties

CAS No. |

63382-51-4 |

|---|---|

Molecular Formula |

C12H15Br4O3P |

Molecular Weight |

557.83 g/mol |

IUPAC Name |

bis(3,3-dibromopropoxy)phosphorylbenzene |

InChI |

InChI=1S/C12H15Br4O3P/c13-11(14)6-8-18-20(17,19-9-7-12(15)16)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |

InChI Key |

AAAYRKZIBVFRCY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(OCCC(Br)Br)OCCC(Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3,3-dibromopropyl) phenylphosphonate typically involves the reaction of phenylphosphonic dichloride with 3,3-dibromopropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{PhP(O)Cl}_2 + 2 \text{HOCH}_2\text{CHBrCH}_2\text{Br} \rightarrow \text{PhP(O)(OCH}_2\text{CHBrCH}_2\text{Br})_2 + 2 \text{HCl} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Bis(3,3-dibromopropyl) phenylphosphonate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atoms in the 3,3-dibromopropyl groups can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The phosphonate group can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphoramidates, while oxidation reactions can produce phosphonic acids.

Scientific Research Applications

Bis(3,3-dibromopropyl) phenylphosphonate has several scientific research applications, including:

Flame Retardancy: It is used as a flame retardant in various materials, including plastics and textiles, due to its ability to inhibit combustion.

Material Science: The compound is utilized in the development of advanced materials with enhanced thermal stability and fire resistance.

Biological Studies: Research into its potential effects on biological systems, including its toxicity and environmental impact, is ongoing.

Industrial Applications: It is used in the manufacturing of flame-retardant coatings and additives for polymers.

Mechanism of Action

The mechanism by which Bis(3,3-dibromopropyl) phenylphosphonate exerts its flame-retardant effects involves the release of bromine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals in the flame, thereby inhibiting the propagation of the fire. The phosphonate group also contributes to the formation of a char layer, which acts as a barrier to further combustion.

Comparison with Similar Compounds

Structural Analogues and Key Properties

The table below compares Bis(3,3-dibromopropyl) phenylphosphonate with structurally related flame retardants:

*Molecular weight and thermal stability data are inferred from the 2,3-dibromopropyl isomer in .

Functional and Environmental Considerations

- Halogen Chemistry : Brominated compounds like this compound exhibit superior flame-retardant performance compared to chlorinated analogues (e.g., Bis(1,3-dichloro-2-propyl) Phosphate) due to bromine's higher efficiency in radical quenching. However, brominated variants are often associated with environmental persistence and bioaccumulation risks .

- Thermal Stability : The brominated phosphonate’s thermal stability (>300°C) exceeds that of Triphenyl Phosphate (~220°C), making it suitable for high-temperature polymer processing .

Biochemical and Industrial Performance

- Flame Retardancy : In polyester resins, Bis(2,3-dibromopropyl) phenylphosphonate (as per ) achieves UL-94 V-0 ratings (self-extinguishing) at additive concentrations as low as 10 wt%, outperforming Triphenyl Phosphate, which requires higher loading .

- Polymer Compatibility : Unlike hydrophilic phosphate esters (e.g., Sodium Bis(2,3-dibromopropyl) Phosphate), the phenyl and alkyl groups in this compound enhance compatibility with hydrophobic polymer matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.